molecular formula C11H16N2 B1294517 2-Methyl-1-phenylpiperazine CAS No. 2946-76-1

2-Methyl-1-phenylpiperazine

Cat. No. B1294517
CAS RN: 2946-76-1
M. Wt: 176.26 g/mol
InChI Key: DCRJYZGRZCZYJZ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpiperazine is a chemical compound that is part of the piperazine class, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazines are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of 2-phenylpiperazine derivatives has been reported through various methods. One approach involves the reaction of phenylacetic acid with phosphorus trichloride and bromine to produce ethyl α-bromophenylacetate, which is then reacted with ethylenediamine and reduced with lithium aluminum hydride to yield 2-phenylpiperazine with an overall yield of 31.7% . Another method for synthesizing piperazine derivatives includes the coupling of 1-methylpiperazine with diazonium salts to afford 1-methyl-4-[2-aryl-1-diazenyl]piperazines, which are characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for various substituents to be attached to the piperazine ring. For instance, multi-component hydrogen-bonding organic salts have been formed from 1-methylpiperazine with aromatic carboxylic acids, leading to diverse three-dimensional supramolecular architectures . The crystal structures of these compounds are stabilized by robust hydrogen-bond interactions and weak C-H...O interactions, which contribute to their thermal stability as investigated by thermogravimetric analysis (TGA) .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions. For example, nucleophilic substitution reactions have been employed to synthesize compounds such as 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, which is formed by reacting 1-methylpiperazine with a 2-bromo analogue . Additionally, the synthesis of cyclic dipeptides has been achieved through the stepwise construction of the piperazine-2,5-dione ring from simple precursors, demonstrating the versatility of piperazine derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-1-phenylpiperazine derivatives can vary depending on the substituents attached to the piperazine ring. For instance, the presence of electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety can significantly affect the activity of the compound, as seen in the allosteric enhancer activity at the A1 adenosine receptor . The conformational flexibility of the piperazine ring and the substituents also plays a role in the biological activity and interactions of these molecules .

Scientific Research Applications

Synthesis and Industrial Manufacturing

The synthesis of related phenylpiperazine derivatives, like 1-Methyl-3-Phenylpiperazine, involves a series of steps starting from ethyl α-Bromophenylacetate and ethylenediamine. Modifications to the process have been made to enhance production quality and efficiency, making it applicable to industrial manufacturing (Zhao-huaa, 2012).

Pharmacological Research

Phenylpiperazine derivatives have been studied extensively for their potential in pharmacological applications. For instance, certain derivatives have shown promise as alpha 1-adrenoceptor antagonists and antihypertensive agents, indicating their potential in treating hypertension and related disorders (Chern et al., 1993).

Tuberculostatic Activity

Research on phenylpiperazine derivatives has also revealed their potential in tuberculosis treatment. Compounds like (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole have been tested for tuberculostatic activity, showing minimum inhibiting concentrations within certain ranges, which could lead to new treatments for tuberculosis (Foks et al., 2004).

Analytical and Characterization Techniques

The characterization of phenylpiperazine derivatives is crucial for understanding their properties and potential applications. Studies have used techniques like electron impact mass spectrometry to analyze compounds like 1-[(2-benzyl-4-thiazolyl)methyl]-4-phenylpiperazines, aiding in the understanding of their structure and potential as metabolic compounds (Mallen & Smith, 1979).

Intellectual Property and Drug Development

The medicinal chemistry field sees the N-phenylpiperazine subunit as a versatile scaffold. This has led to some N-phenylpiperazine derivatives reaching late-stage clinical trials for CNS disorders. The patent landscape for these compounds shows a potential for diversification in various therapeutic areas (Maia et al., 2012).

Drug Discovery and Receptor Interaction

In drug discovery, phenylpiperazine derivatives have been explored for their interactions with various receptors. Studies have looked into their binding affinity and selectivity towards serotoninergic and adrenergic receptors, contributing to the development of new drugs for CNS disorders and other diseases (Handzlik et al., 2014).

Enhancement of Drug Permeation

Understanding the chemical structure of phenylpiperazine derivatives like 1-phenylpiperazine can lead to improvements in drug delivery. These derivatives have been shown to enhance the permeability of markers across the intestinal epithelium, suggesting their utility in oral administration of macromolecular therapeutics (Fein et al., 2017).

Stability and Degradation Studies

Studying the stability of phenylpiperazine derivatives is essential for ensuring the quality and efficacy of drugs. Research on the hydrolysis degradation process of these compounds helps understand their stability under various conditions, affecting their storage and use in medical applications (Tarsa et al., 2019).

Safety And Hazards

The safety information for 2-Methyl-1-phenylpiperazine indicates that it is a hazardous compound . It has been assigned the GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Future Directions

The future directions for the study and application of 2-Methyl-1-phenylpiperazine and similar compounds are likely to involve further exploration of their synthesis methods and potential uses. The recent developments in the synthesis of piperazine derivatives highlight the ongoing interest in these compounds .

properties

IUPAC Name

2-methyl-1-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRJYZGRZCZYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310092
Record name 2-Methyl-1-phenylpiperazine
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenylpiperazine

CAS RN

2946-76-1
Record name 2-Methyl-1-phenylpiperazine
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Record name 2-Methyl-1-phenylpiperazine
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Record name 2946-76-1
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Record name 2-Methyl-1-phenylpiperazine
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Record name 2-methyl-1-phenylpiperazine
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Synthesis routes and methods

Procedure details

1-(4-chlorophenyl)-2-methylpiperazine (300 mg, 1.4 mmol) was dissolved in methanol (3 ml), and the resulting solution was mixed with palladium carbon (150 mg) and stirred at a room temperature for 21 hours in an atmosphere of hydrogen. The reaction solution was filtered, and the thus obtained residue was thoroughly washed with ethanol. The washed solution and filtrate were combined, and the solvent was evaporated therefrom under a reduced pressure to obtain 260 mg of the title compound (1.4 mmol, 100% in yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
150 mg
Type
catalyst
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RK Modukuri, D Monsivais, F Li… - Journal of Medicinal …, 2023 - ACS Publications
… The general procedure employed for the formation of 6a–6r was followed using 2-methyl-1-phenylpiperazine and 2,4-dichloro-5-methoxypyrimidine (5a). Isolation and purification …
Number of citations: 8 pubs.acs.org

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